molecular formula C14H17N3O2 B1633552 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 263383-24-0

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No. B1633552
CAS RN: 263383-24-0
M. Wt: 259.3 g/mol
InChI Key: UGOKGICLGOQAFS-UHFFFAOYSA-N
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Description

“4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine” is a chemical compound with the molecular formula C14H17N3O2 . It has a molecular weight of 259.304 . The compound is part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .


Synthesis Analysis

The synthesis of piperazine derivatives, which “4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine” is a part of, includes methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine” include a density of 1.2±0.1 g/cm3, a boiling point of 425.6±55.0 °C at 760 mmHg, and a flash point of 211.2±31.5 °C .

Scientific Research Applications

1. Crystal Structure and Computational Analysis

  • Overview : Research involving 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine derivatives has focused on crystal structure studies and computational analysis. Kumara et al. (2017) synthesized new compounds related to this chemical, exploring their structures through X-ray diffraction and computational density functional theory (DFT) calculations. These studies aimed to identify reactive sites and understand the electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).

2. Antimicrobial and Antioxidant Activities

  • Antimicrobial Studies : Compounds bearing 1,3,4-oxadiazole, like the one , have been investigated for their antimicrobial properties. Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and found them to exhibit moderate to significant antimicrobial activity (Khalid et al., 2016).
  • Antioxidant Research : In a study by Mallesha et al. (2014), new derivatives of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine were screened for antioxidant activity. They discovered that these compounds demonstrated significant radical scavenging abilities, suggesting potential antioxidant applications (Mallesha et al., 2014).

3. Anticonvulsant Potential

  • Neurological Application : The potential of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives in treating seizures has been explored. Harish et al. (2013) synthesized novel derivatives and evaluated their anticonvulsant activity, identifying several compounds as potent and non-toxic at administered doses. This suggests a possible application in neurological conditions like epilepsy (Harish et al., 2013).

4. Corrosion Inhibition

  • Industrial Chemistry : The derivatives of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine have been studied for their role as corrosion inhibitors. Bouklah et al. (2006) researched the effectiveness of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole in inhibiting steel corrosion in sulfuric acid, finding high efficiency and a strong adsorption mechanism (Bouklah et al., 2006).

5. Selective Estrogen Receptor Modulation

  • Pharmaceutical Development : Palkowitz et al. (1997) discovered that replacing certain groups in raloxifene with structures similar to 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine increases its potency as a selective estrogen receptor modulator. This discovery has implications for developing drugs that target specific estrogen receptors in conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).

properties

IUPAC Name

3-(4-methoxyphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-18-12-4-2-10(3-5-12)13-16-14(19-17-13)11-6-8-15-9-7-11/h2-5,11,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOKGICLGOQAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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